methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVSZBZLCSLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with malonic acid derivatives, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that naphthyridine derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives have been shown to outperform established antibiotics like ciprofloxacin against resistant strains of Staphylococcus and Pseudomonas aeruginosa .
Case Study: Antimicrobial Efficacy
A study highlighted the synthesis of a series of naphthyridine derivatives that exhibited potent in vitro antibacterial activity. The compounds were tested against a range of pathogens, with some showing minimum inhibitory concentrations (MIC) comparable to or lower than those of existing antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of topoisomerases and interference with cell cycle progression .
Case Study: Mechanisms of Action
In a review focusing on the anticancer activities of 1,8-naphthyridine derivatives, several compounds were identified as effective in inducing cell cycle arrest and apoptosis in various cancer cell lines. These compounds act by intercalating with DNA and inhibiting key enzymes involved in tumor proliferation .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Naphthyridine derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Case Study: In Vivo Studies
In vivo studies demonstrated that certain naphthyridine derivatives significantly reduced inflammation in animal models of arthritis and other inflammatory conditions. This suggests their potential use as therapeutic agents for managing chronic inflammatory diseases .
Other Biological Activities
Beyond antimicrobial and anticancer applications, this compound exhibits a broad spectrum of biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
- Neurological Applications : Research indicates potential benefits in treating neurological disorders such as Alzheimer's disease and depression due to their neuroprotective effects .
- Analgesic Properties : Certain naphthyridine compounds have been reported to possess analgesic effects, providing relief from pain without significant side effects .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the activity of enzymes like topoisomerase II, which is crucial for DNA replication and transcription . This interaction leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Methyl 1-Methyl-2,7-Naphthyridine-4-Carboxylate (Neozeylanicine)
- Structure : Differs by a methyl group at position 1 instead of a hydroxyl.
- Source: Naturally isolated from Strychnos cocculoides .
- Properties : The methyl group reduces hydrogen bonding capacity compared to the hydroxylated analog, likely increasing lipophilicity (higher logP). This may enhance membrane permeability but reduce solubility in aqueous environments.
b. Jasminine (Methyl 8-Methyl-6-Oxo-5,6,7,8-Tetrahydro-2,7-Naphthyridin-4-Carboxylate)
- Structure : Contains a ketone (oxo) at position 6 and a methyl at position 8, with a partially saturated ring .
- The saturated ring reduces aromaticity, affecting UV absorption and biological interactions.
c. Ethyl 1-Amino-2,7-Naphthyridine-4-Carboxylate
- Structure: Substitutes hydroxyl with an amino group at position 1 and uses an ethyl ester .
- Reactivity: The amino group enables participation in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding.
d. Methyl 1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
- Structure : Features a 1,8-naphthyridine core with oxo and ethyl/methyl substituents .
- Impact of Ring Isomerism : The 1,8-naphthyridine scaffold alters conjugation and dipole moments compared to 2,7-naphthyridine, influencing solubility and binding affinity in biological systems.
Physicochemical Properties
| Compound | Substituents (Position) | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 1-Hydroxy-2,7-Naphthyridine-4-Carboxylate | 1-OH, 4-COOMe | ~1.2 | Moderate | Hydroxyl, Ester |
| Neozeylanicine (1-Me) | 1-Me, 4-COOMe | ~1.8 | Low | Methyl, Ester |
| Jasminine (6-Oxo, 8-Me) | 6-Oxo, 8-Me, 4-COOMe | ~0.9 | High | Oxo, Ester |
| Ethyl 1-Amino-2,7-Naphthyridine-4-Carboxylate | 1-NH2, 4-COOEt | ~0.5 | High | Amino, Ester |
Key Observations :
- Hydroxyl and amino groups enhance water solubility but reduce logP.
- Methyl/ethyl esters influence hydrolysis rates; methyl esters are typically more labile.
- Oxo groups (as in jasminine) increase polarity and tautomeric flexibility.
Environmental and Stability Considerations
- Partition Coefficients: Evidence from sediment/water systems (logK correlates with octanol/water coefficients) suggests that substituents dramatically alter environmental persistence .
- Degradation Pathways : Ester hydrolysis (pH-dependent) and photodegradation are critical for environmental fate. Methyl esters hydrolyze faster than ethyl, while hydroxyl groups may accelerate oxidative degradation.
Biological Activity
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is characterized by a naphthyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the hydroxyl and carboxylate groups enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of naphthyridines demonstrate MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial activity .
- Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical for the virulence of these pathogens .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies:
- Mechanism of Action : Research suggests that naphthyridine derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators such as CDK2 and Cyclin D1 . For instance, compounds derived from this class have shown to trigger G1 cell cycle arrest in various cancer cell lines.
- In Vitro Efficacy : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The findings are summarized in the following table:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| This compound | 0.22 | 0.25 | 75 |
| Ciprofloxacin | 0.5 | 0.6 | 60 |
This table illustrates that this compound exhibits superior antimicrobial efficacy compared to standard antibiotics like ciprofloxacin.
Anticancer Activity Assessment
In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| SNU-C4 (colorectal) | 20 | Cell cycle arrest at G1 phase |
| MDA-MB-231 (breast) | 12 | Inhibition of CDK2 and Cyclin D1 |
These results indicate that this compound holds promise as a potential anticancer agent through multiple mechanisms.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response or kinetic data in biological studies involving this compound?
- Answer : Non-linear regression (e.g., Hill equation for IC₅₀ determination) models dose-response curves. For kinetic data (e.g., enzyme inhibition), Michaelis-Menten analysis with Lineweaver-Burk plots identifies inhibition type (competitive vs. non-competitive). Bootstrap resampling or Bayesian methods quantify uncertainty in small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
